

A Comparative Guide to Biotite Geothermometer Calibrations

Author: BenchChem Technical Support Team. **Date:** December 2025

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This guide provides an objective comparison of different biotite geothermometer calibrations, crucial tools in the Earth Sciences for determining the formation temperatures of rocks. Understanding the nuances of these calibrations is vital for accurate petrological and tectonic interpretations. This document summarizes quantitative data, details experimental protocols, and visualizes the comparative workflow.

Introduction to Biotite Geothermometry

Biotite is a common rock-forming mineral that is sensitive to changes in temperature and pressure, making it a valuable indicator of the conditions under which rocks have formed. Geothermometers based on biotite chemistry are widely used to estimate the peak temperatures of metamorphism and the crystallization temperatures of igneous rocks. These geothermometers are primarily based on the temperature-dependent exchange of elements between biotite and other coexisting minerals, or on the concentration of specific elements within the biotite crystal lattice.

This guide focuses on a comparison of four widely cited biotite geothermometer calibrations:

- Garnet-Biotite Geothermometers:
 - Thompson (1976)

- Goldman and Albee (1977)
- Ferry and Spear (1978)
- Ti-in-Biotite Geothermometer:
 - Henry et al. (2005)

The garnet-biotite geothermometer is based on the temperature-dependent exchange of iron (Fe) and magnesium (Mg) between coexisting garnet and biotite.^[1] The Ti-in-biotite geothermometer, on the other hand, utilizes the concentration of titanium (Ti) in biotite as a function of temperature.

Quantitative Comparison of Temperature Estimates

The following table presents a quantitative comparison of temperature estimates obtained from various garnet-biotite geothermometer calibrations for the same metamorphic rock sample. This allows for a direct assessment of the variability and potential discrepancies between different calibrations. The data is sourced from a study by Thomas and Paudel (2017), which analyzed a garnet-biotite pair from a metamorphic rock.

Geothermometer Calibration	Temperature (°C) at 7 kbar
Thompson (1976)	657
Goldman and Albee (1977)	633
Ferry and Spear (1978)	647
Holdaway and Lee (1977)	626
Perchuk and Lavrenteva (1983)	621
Hodges and Spear (1982)	725
Pigage and Greenwood (1982)	794
Indares and Martignole (1985) (Model A)	700
Indares and Martignole (1985) (Model B)	765
Dasgupta et al. (1991)	807
Bhattacharya et al. (1992) (Model A)	611

Note: This table highlights the significant range of temperatures that can be calculated from the same mineral pair using different calibrations. The selection of an appropriate geothermometer should be based on the specific mineral compositions and the geological context of the rock sample.

Experimental and Calibration Protocols

The accuracy and applicability of any geothermometer are fundamentally tied to its calibration. Below are the detailed methodologies for the key calibrations discussed in this guide.

Garnet-Biotite Geothermometers

The Fe-Mg exchange reaction between garnet and biotite is the foundation for these geothermometers:



The distribution of Fe and Mg between the two minerals is expressed by the distribution coefficient, $K_D = (X_{\text{Mg}}/X_{\text{Fe}})^{\{\text{Grt}\}} / (X_{\text{Mg}}/X_{\text{Fe}})^{\{\text{Bt}\}}$, which is temperature-dependent.

The Thompson (1976) calibration is an empirical geothermometer based on the analysis of natural mineral assemblages from pelitic schists.[2][3]

- Calibration Basis: The calibration was derived by calculating the P-T-X(Fe-Mg) phase relations in the model system $\text{K}_2\text{O}-\text{FeO}-\text{MgO}-\text{Al}_2\text{O}_3-\text{SiO}_2-\text{H}_2\text{O}$.[2]
- Methodology: Thompson utilized available experimental data on end-member reactions and thermochemical data to construct isobaric T-X(Fe-Mg) sections.[4] The partitioning of Fe and Mg between garnet and biotite was then correlated with temperature based on these calculated phase diagrams and observations from natural parageneses.[3][4] This approach provided a framework for estimating metamorphic temperatures from the compositions of coexisting garnet and biotite in natural rocks.[4]

The Goldman and Albee (1977) calibration is another empirical geothermometer that introduced an independent temperature estimate from oxygen isotope fractionation.[5]

- Calibration Basis: This method correlates the Mg-Fe partitioning between garnet and biotite with the $^{18}\text{O}/^{16}\text{O}$ fractionation between coexisting quartz and magnetite. The oxygen isotope fractionation is a well-established geothermometer, providing an independent temperature constraint.[5]
- Methodology: The study utilized isotopic and chemical data from thirteen metamorphic rocks containing garnet, biotite, quartz, and magnetite.[5] A multiple linear regression analysis was performed to quantify the relationship between the Fe-Mg distribution coefficient (K_D) and temperature (derived from oxygen isotopes), as well as the influence of other elements like Mn and Ca in garnet, and Fe, Ti, and Al in biotite.[5]

The Ferry and Spear (1978) calibration is a widely cited experimental study that directly determined the temperature dependence of Fe-Mg partitioning.[1][6]

- Experimental Setup:

- Starting Materials: Synthetic garnet (almandine₉₀-pyrope₁₀) and synthetic biotite of varying Fe-Mg compositions were used.[[1](#)]
- Experimental Conditions: The experiments were conducted at a constant pressure of 2.07 kbar and temperatures ranging from 550°C to 800°C.[[6](#)]
- Reaction Assembly: A mixture of 98% garnet and 2% biotite by weight was used to ensure that the garnet composition remained relatively constant while the biotite composition adjusted to reach equilibrium.[[1](#)]
- Methodology: The starting materials were sealed in platinum capsules with water and an oxygen buffer to control the experimental conditions. The capsules were then heated to the desired temperature and pressure for a duration sufficient to achieve equilibrium. After quenching, the compositions of the run-product biotite and garnet were analyzed using an electron microprobe. The relationship between the natural logarithm of the distribution coefficient ($\ln K_D$) and the inverse of temperature ($1/T$) was then determined through a linear regression of the experimental data.[[1](#)][[6](#)]

Ti-in-Biotite Geothermometer

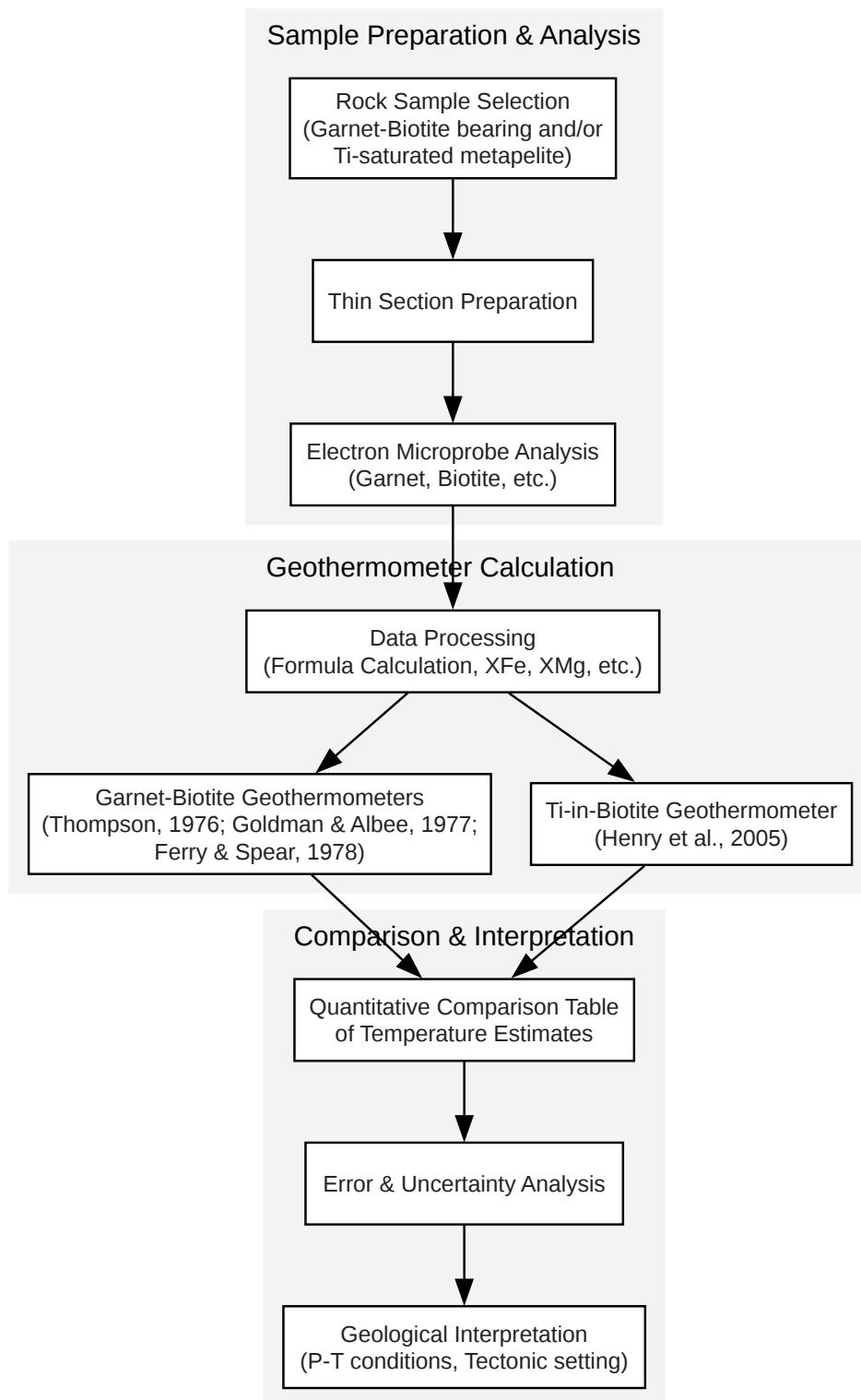
The Henry et al. (2005) geothermometer is an empirical calibration based on the titanium content of biotite in specific rock types.[[7](#)]

- Calibration Basis: This geothermometer is calibrated for graphitic, peraluminous metapelites that contain a Ti-saturating phase such as rutile or ilmenite. The presence of a Ti-saturating phase ensures that the Ti content in biotite is controlled by temperature and not by the bulk-rock Ti concentration.[[7](#)]
- Methodology: The calibration was developed using a large dataset of 529 natural biotite analyses from metapelites in western Maine and south-central Massachusetts, where the metamorphic temperatures were independently constrained by petrogenetic grids.[[7](#)] A multivariate regression analysis was performed to establish a quantitative relationship between the Ti content of biotite, the $Mg/(Mg+Fe)$ ratio of biotite, and the independently determined metamorphic temperature.[[7](#)] The resulting equation allows for the calculation of temperature from the chemical composition of biotite in suitable rock types.

Workflow for Comparing Biotite Geothermometers

The process of applying and comparing different biotite geothermometers involves several key steps, from sample selection to data analysis and interpretation. The following diagram illustrates this logical workflow.

Workflow for Comparing Biotite Geothermometer Calibrations

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Caption: Workflow for applying and comparing biotite geothermometers.

Summary and Recommendations

The choice of a biotite geothermometer calibration can significantly impact the calculated temperature, as demonstrated by the quantitative data. Therefore, a critical evaluation of the assumptions and limitations of each calibration is essential for robust geological interpretations.

- The Ferry and Spear (1978) calibration is based on controlled experiments in a simple chemical system and provides a fundamental baseline. However, its application to natural rocks with more complex compositions requires careful consideration of the effects of additional components.
- The Thompson (1976) and Goldman and Albee (1977) calibrations are empirical and based on natural assemblages. They inherently account for some of the chemical complexities of natural rocks but are dependent on the accuracy of the independent temperature estimates used in their calibration.
- The Henry et al. (2005) Ti-in-biotite geothermometer is a powerful tool for Ti-saturated metapelites but is not applicable to all rock types. Its empirical nature means it is most reliable within the compositional and temperature range of its calibration dataset.

For rigorous research, it is recommended to apply multiple geothermometer calibrations and critically evaluate the results in the context of the rock's mineral assemblage, chemical composition, and broader geological setting. Discrepancies between different geothermometers can themselves provide valuable insights into the metamorphic history of the rock, such as episodes of heating and cooling or chemical disequilibrium.

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- To cite this document: BenchChem. [A Comparative Guide to Biotite Geothermometer Calibrations]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1168459#comparing-different-biotite-geothermometer-calibrations>

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